

A Technical Guide to the Fundamental Properties of Sodium Imidazolid

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Compound of Interest

Compound Name: Sodium imidazolid

Cat. No.: B8628487

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Introduction: **Sodium imidazolid**, also known as sodium imidazolate, is the sodium salt of imidazole. It is a powerful nucleophilic reagent and a strong base pivotal to synthetic organic chemistry. Formed by the deprotonation of imidazole, this inorganic salt serves as a highly reactive intermediate, primarily in the synthesis of N-functionalized imidazole derivatives which are precursors to ionic liquids, pharmaceuticals, and catalysts.[1] This guide provides an in-depth overview of its core properties, experimental protocols, and synthetic applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Sodium imidazolid is an ionic compound consisting of a sodium cation (Na^+) and a planar, aromatic imidazolid anion ($\text{C}_3\text{H}_3\text{N}_2^-$).[1] The parent imidazole molecule is amphoteric, meaning it can act as both a weak acid and a weak base.[2] The N-H proton is weakly acidic, with a pK_a of approximately 14.5, allowing it to be removed by a strong base to form the imidazolid anion.[1][2] This anion is a significantly stronger base and a potent nucleophile, properties that are central to its chemical utility.[1]

Quantitative Data Summary

The fundamental physical and chemical properties of **sodium imidazolid** are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	sodium;imidazol-3-ide	[3]
Synonyms	Sodium imidazolate, Imidazolylsodium	[4][5][6]
CAS Number	5587-42-8	[3][4][5]
EC Number	226-988-5	[4][5]
Molecular Formula	C ₃ H ₃ N ₂ Na	[3][4][7]
Molecular Weight	90.06 g/mol	[4][7]
Appearance	Light yellow to orange crystalline powder	[6][7][8]
Melting Point	284 °C (decomposes)	[4][5][8]
pKa of Parent Imidazole (N-H)	~14.4 - 14.5	[1][2][9]
pKa of Imidazolium Ion	~6.95 - 7.0	[2][10][11]

Reactivity, Stability, and Safe Handling

Reactivity Profile: **Sodium imidazolid**'s high reactivity is its most defining characteristic.

- As a Strong Base: It readily deprotonates a wide range of weak acids.
- As a Nucleophile: The imidazolid anion is a strong nucleophile, readily attacking electrophilic centers. This property is extensively used in the synthesis of N-substituted imidazoles.[1]
- Moisture Sensitivity: The compound is highly sensitive to moisture. It reacts with water, alcohols, and acids in exothermic reactions.[8] This necessitates handling and storage under anhydrous and inert conditions.[8]

Stability and Storage: To maintain its integrity, **sodium imidazolid** must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen, in a cool, dry, and well-

ventilated area.[8] It should be kept away from incompatible materials like acids, water, and alcohols.[8]

Safety and Handling: **Sodium imidazolide** is a hazardous substance that causes severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or inhaled.[12][13]

Hazard Class	GHS Code	Description	Source(s)
Acute Toxicity (Oral, Dermal, Inhalation)	H302, H312, H332	Harmful if swallowed, in contact with skin, or if inhaled.	[4][12][13]
Skin Corrosion / Irritation	H314	Causes severe skin burns and eye damage.	[4][12][13]
Serious Eye Damage	H318	Causes serious eye damage.	[12][13]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory, including chemical safety goggles or a face shield, protective gloves, and suitable clothing.[5][8] All work should be conducted in a well-ventilated area or a chemical fume hood.[14]

Key Experimental Protocols

Synthesis of Sodium Imidazolide

The most common laboratory-scale synthesis involves the direct deprotonation of imidazole with a strong sodium base, such as sodium hydroxide (NaOH) or a sodium alkoxide.[1]

Methodology:

- Reagents & Materials: Imidazole, Sodium Hydroxide (anhydrous), Tetrahydrofuran (THF, anhydrous), Schlenk flask or similar reaction vessel, magnetic stirrer, and an inert gas source (Nitrogen or Argon).
- Procedure:

- Under an inert atmosphere, dissolve imidazole in anhydrous THF within the reaction vessel.
- While stirring, incrementally add a stoichiometric equivalent (1:1 molar ratio) of powdered anhydrous NaOH to the imidazole solution.[1]
- The reaction is exothermic and will proceed at room temperature, though gentle heating (e.g., to 40-50°C) can facilitate the dissolution and reaction.[15]
- As the reaction progresses, **sodium imidazolide** will form and, being less soluble in THF, will precipitate out as a solid.[1]
- Allow the reaction to stir for several hours to ensure completion.
- The resulting solid product can be isolated by filtration under inert conditions, washed with a small amount of anhydrous solvent (e.g., THF or diethyl ether), and dried under vacuum.

*Experimental workflow for the synthesis of **sodium imidazolide**.*

Synthetic Applications & Reaction Pathways

The primary application of **sodium imidazolide** is as a key intermediate for the synthesis of N-substituted imidazoles.[1] The high nucleophilicity of the imidazolide anion allows it to readily react with various electrophiles.

Mechanism of Formation (Deprotonation)

The formation of the imidazolide anion is a classic acid-base reaction where the hydroxide ion (from NaOH) abstracts the acidic proton from the N-1 position of the imidazole ring. The resulting negatively charged, symmetrical imidazolide anion then forms an ionic bond with the sodium cation.[2]

*Mechanism of imidazole deprotonation to form **sodium imidazolide**.*

Pathway for N-Functionalization

Sodium imidazolide is often generated in situ (in the reaction mixture without being isolated) and immediately used for subsequent reactions. A common application is the alkylation or arylation at the nitrogen position via a nucleophilic substitution reaction with an appropriate

halide compound.[1] This pathway is fundamental for creating a diverse range of imidazole derivatives.[1]

Synthetic pathway for N-functionalized imidazoles.

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